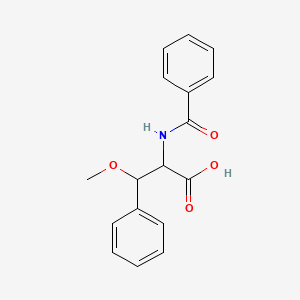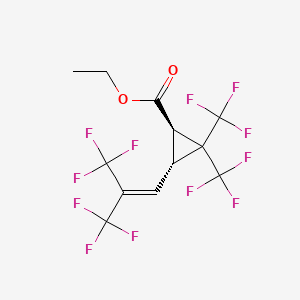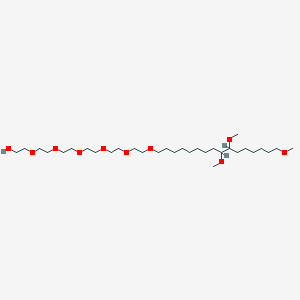![molecular formula C6H8O3 B14326085 6,8-Dioxabicyclo[3.2.1]octan-4-one CAS No. 104371-26-8](/img/structure/B14326085.png)
6,8-Dioxabicyclo[3.2.1]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[3.2.1]octan-4-one, also known as dihydrolevoglucosenone, is a bicyclic organic compound with the molecular formula C6H8O3. It is a derivative of levoglucosenone and is known for its unique bicyclic structure, which includes two oxygen atoms in the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]octan-4-one can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of levoglucosenone, which is derived from cellulose-containing materials through acidification and pyrolysis . The reaction conditions typically involve the use of dilute sulfuric acid at elevated temperatures (50-90°C) to facilitate the formation of the bicyclic structure .
Another method involves the reduction of levoglucosenone using sodium borohydride, followed by bromination and subsequent cyclization to form the desired compound . This multi-step process requires careful control of reaction conditions to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound often involves the large-scale pyrolysis of lignocellulosic biomass to produce levoglucosenone, which is then converted to the target compound through the aforementioned synthetic routes . This process allows for the efficient production of the compound on a commercial scale, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as dihydrolevoglucosenone.
Common Reagents and Conditions
Reduction: Sodium borohydride is a common reducing agent used to convert levoglucosenone to this compound.
Substitution: Reagents such as thionyl chloride and pyridine are used to promote substitution reactions at the 4-position.
Major Products Formed
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-one involves its ability to undergo various chemical transformations, which are facilitated by its unique bicyclic structure. The compound’s reactivity is influenced by the presence of oxygen atoms in the ring system, which can participate in bond-cleavage reactions and rearrangements . These reactions often involve the formation of intermediates, such as chlorosulfites and alkoxytriphenylphosphonium compounds, which further react to form the final products .
Comparison with Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-4-one can be compared with other similar compounds, such as:
Levoglucosenone: A precursor to this compound, known for its use in the synthesis of chiral molecules.
Cyrene: A reduction product of levoglucosenone, used as a chiral solvent.
Dihydrolevoglucosenone: Another derivative of levoglucosenone, with applications in green chemistry.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for various applications .
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRALQRTSITMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2OCC1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512519 |
Source


|
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104371-26-8 |
Source


|
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
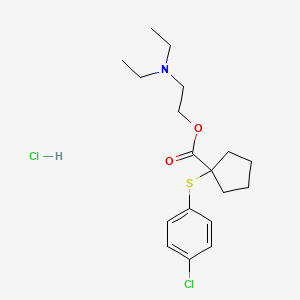

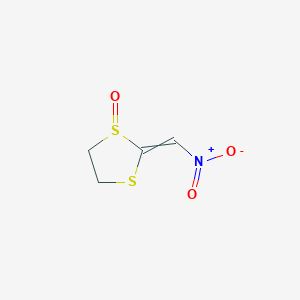
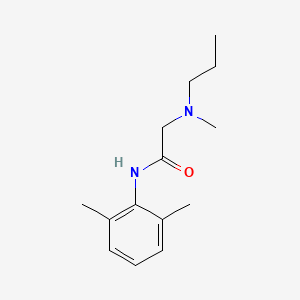
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
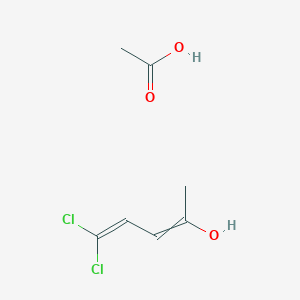
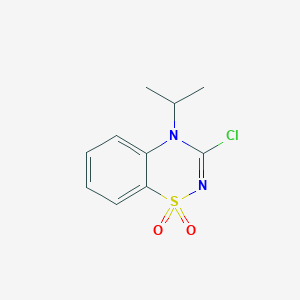
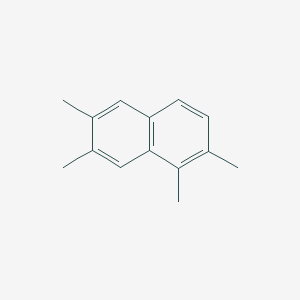
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
